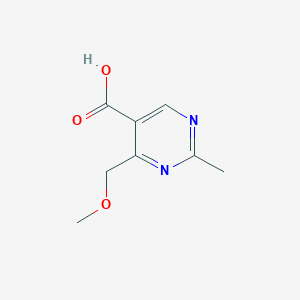
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a methoxymethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Formylmethyl)-2-methylpyrimidine-5-carboxylic acid or 4-(Carboxymethyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(Methoxymethyl)-2-methylpyrimidine-5-alcohol or 4-(Methoxymethyl)-2-methylpyrimidine-5-aldehyde.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.
4-(Hydroxymethyl)-2-methylpyrimidine-5-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, potentially altering its chemical and biological properties.
4-(Methoxymethyl)-2-methylpyrimidine-5-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-9-3-6(8(11)12)7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
IMAYEXJSOGRCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)
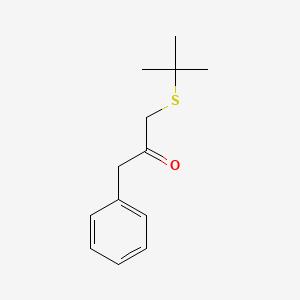
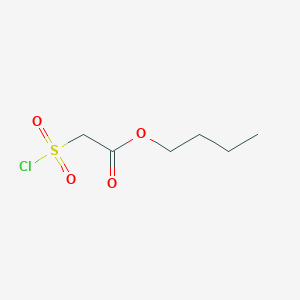
![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
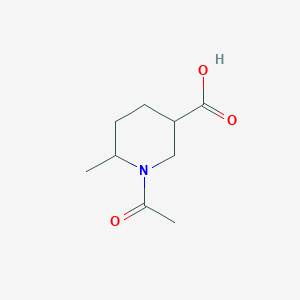
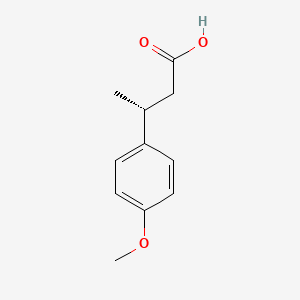
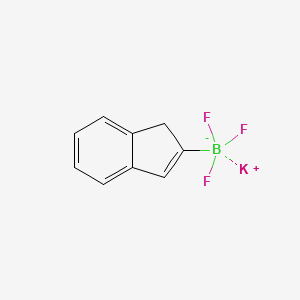
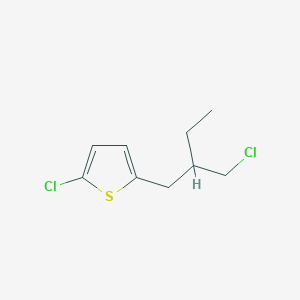
![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
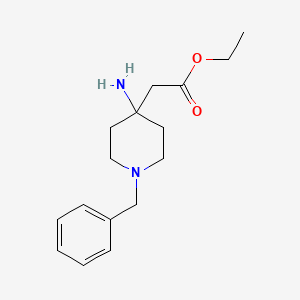
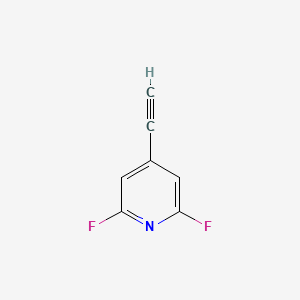
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
